

3-Chloro-N-methylbenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-N-methylbenzylamine

Cat. No.: B1295239

[Get Quote](#)

Technical Guide: 3-Chloro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Chloro-N-methylbenzylamine**, a substituted benzylamine derivative. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in its synthesis and fundamental characteristics. The guide details its molecular formula, weight, and other key physicochemical parameters. Additionally, a detailed experimental protocol for its synthesis is provided, alongside a workflow diagram for clarity.

Chemical and Physical Properties

3-Chloro-N-methylbenzylamine is a chlorinated derivative of N-methylbenzylamine. Its core structure consists of a benzyl group substituted with a chlorine atom at the meta position and a methylamino group attached to the benzylic carbon.

Molecular Formula and Molecular Weight

The chemical formula for **3-Chloro-N-methylbenzylamine** is C₈H₁₀ClN.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its molecular weight is 155.62 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Data

A summary of the key quantitative data for **3-Chloro-N-methylbenzylamine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C8H10ClN	[1] [2] [3] [4]
Molecular Weight	155.62 g/mol	[1] [2] [3] [4]
CAS Number	39191-07-6	[2] [3] [4]
Appearance	Colorless to light yellow liquid	[2]
Density	1.072 g/mL at 25 °C	[2]
Boiling Point	97 °C at 0.6 mmHg	[2]
Refractive Index	n _{20/D} 1.5395	[2]
SMILES String	CNCc1cccc(Cl)c1	[2]
InChI Key	ZPNLAQVYPIAHTO- UHFFFAOYSA-N	[2]

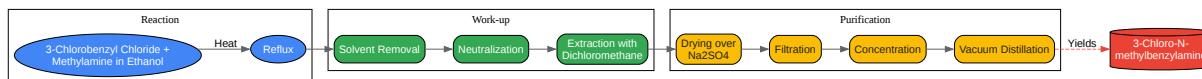
Synthesis of 3-Chloro-N-methylbenzylamine

The synthesis of **3-Chloro-N-methylbenzylamine** can be achieved through the reaction of 3-chlorobenzyl chloride with methylamine. A general experimental protocol is outlined below.

Experimental Protocol

Materials:

- 3-Chlorobenzyl chloride
- Methylamine solution (e.g., 40% in water)
- A suitable solvent (e.g., ethanol)
- Sodium hydroxide or other base for neutralization


- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzyl chloride in a suitable solvent like ethanol.
- Addition of Methylamine: While stirring, slowly add an excess of methylamine solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Neutralize the resulting residue with an aqueous solution of a base such as sodium hydroxide.
 - Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
 - Combine the organic extracts.
- Purification:
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude **3-Chloro-N-methylbenzylamine** can be further purified by vacuum distillation.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Chloro-N-methylbenzylamine**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or the engagement of **3-Chloro-N-methylbenzylamine** in cellular signaling pathways. While substituted benzylamines are a class of compounds with diverse pharmacological applications, the specific effects of the 3-chloro-N-methyl substitution pattern have not been extensively characterized. Researchers are encouraged to perform initial screenings to determine its potential biological targets and pharmacological profile.

Conclusion

This technical guide has summarized the fundamental chemical and physical properties of **3-Chloro-N-methylbenzylamine** and provided a detailed protocol for its synthesis. While its role in biological systems remains to be elucidated, the information presented here provides a solid foundation for researchers and drug development professionals who may be interested in exploring the potential of this and related compounds. Further investigation is required to uncover any pharmacological activity and to understand its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-CHLORO-N-METHYLBENZYLAMINE | 39191-07-6 [chemicalbook.com]
- 2. 3-CHLORO-N-METHYLBENZYLAMINE CAS#: 39191-07-6 [m.chemicalbook.com]
- 3. 3-Chloro-N-methylbenzylamine - Amerigo Scientific [amerigoscientific.com]
- 4. 3-クロロ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Chloro-N-methylbenzylamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295239#3-chloro-n-methylbenzylamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com